molecular formula C9H14ClN3OS B14779675 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

Katalognummer: B14779675
Molekulargewicht: 247.75 g/mol
InChI-Schlüssel: KJFBYBMQPYFGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide typically involves the reaction of 2-amino-5-chlorothiazole with a suitable amine derivative. One common method involves the use of (S)-3-methylbutanamide as a starting material, which is then reacted with 2-chlorothiazol-5-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may act by inhibiting key enzymes or receptors involved in the growth and proliferation of pathogens. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby inhibiting the growth of bacteria or fungi. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of both an amino group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C9H14ClN3OS

Molekulargewicht

247.75 g/mol

IUPAC-Name

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14)

InChI-Schlüssel

KJFBYBMQPYFGMH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.